molecular formula C11H13N3O B8492246 7-(Ethylamino)-1-methyl-1,6-naphthyridin-2(1H)-one

7-(Ethylamino)-1-methyl-1,6-naphthyridin-2(1H)-one

Cat. No. B8492246
M. Wt: 203.24 g/mol
InChI Key: DHFGXCWYQYOJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181238B2

Procedure details

A vial was charged with (E)-ethyl 3-(6-chloro-4-(methylamino)pyridin-3-yl)acrylate (45 mg), 70% aqueous ethyl amine (1 mL) and NMP (1 mL). The vial was sealed and heated with microwave irradiation for 35 min at 150° C. Aqueous sodium bicarbonate solution was added and the mixture was extracted with dichloromethane. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was chromatographed on silica gel (50% ethyl acetate in hexanes eluant) to provide the title compound. MS (m/z) 204.0 (M+1).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12]CC)=O)=[C:4]([NH:15][CH3:16])[CH:3]=1.[CH2:17]([NH2:19])[CH3:18].C(=O)(O)[O-].[Na+]>CN1C(=O)CCC1>[CH2:17]([NH:19][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:9][C:10](=[O:12])[N:15]2[CH3:16])=[CH:6][N:7]=1)[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
ClC1=CC(=C(C=N1)/C=C/C(=O)OCC)NC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (50% ethyl acetate in hexanes eluant)

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC=C2C=CC(N(C2=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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